molecular formula C18H32N2 B247698 1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane

1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane

Cat. No.: B247698
M. Wt: 276.5 g/mol
InChI Key: XCZBNZIWHQGJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane, also known as AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States. However, AH-7921 also has potential applications in scientific research, particularly in the study of pain management.

Mechanism of Action

1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane acts as an agonist at the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also has affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of neurotransmitter release and the modulation of ion channels.
Biochemical and physiological effects:
This compound has been shown to produce analgesia in animal models of pain. It also has sedative and respiratory depressant effects, similar to other opioids. However, it has been found to have a lower potential for abuse and dependence compared to other opioids such as morphine and fentanyl.

Advantages and Limitations for Lab Experiments

1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane has potential advantages for use in lab experiments due to its opioid-like effects and low potential for abuse and dependence. However, its complex synthesis method and limited availability may make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research involving 1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane. One area of interest is the development of new pain medications based on its opioid-like effects. Another potential direction is the study of its effects on mood and emotions, given its affinity for the delta-opioid receptor. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane can be synthesized through a multistep process starting with the reaction of 2-cyclohexenone with hydroxylamine to form a hydroxamic acid. This is followed by a series of reactions involving reduction, acylation, and cyclization to produce the final product. The synthesis of this compound is complex and requires specialized knowledge and equipment.

Scientific Research Applications

1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane has potential applications in the study of pain management due to its opioid-like effects. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the modulation of pain. This makes it a potential candidate for the development of new pain medications.

Properties

Molecular Formula

C18H32N2

Molecular Weight

276.5 g/mol

IUPAC Name

1-[1-(3-bicyclo[2.2.1]heptanyl)piperidin-4-yl]azepane

InChI

InChI=1S/C18H32N2/c1-2-4-10-19(9-3-1)17-7-11-20(12-8-17)18-14-15-5-6-16(18)13-15/h15-18H,1-14H2

InChI Key

XCZBNZIWHQGJOM-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2CCN(CC2)C3CC4CCC3C4

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)C3CC4CCC3C4

Origin of Product

United States

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